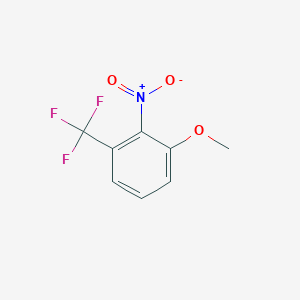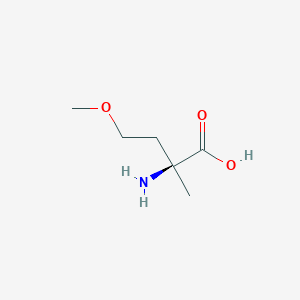![molecular formula C16H15NO4 B11745840 (2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid](/img/structure/B11745840.png)
(2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid is an organic compound that features a furan ring, a phenyl group, and an enamido linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid, phenylalanine, and appropriate reagents for amide bond formation.
Amide Bond Formation: The key step involves the formation of the enamido linkage. This can be achieved through coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The enamido linkage can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction using NaBH₄ (sodium borohydride).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like Br₂ (bromine) or HNO₃ (nitric acid).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Materials Science: Used in the development of novel materials with specific properties.
作用机制
The mechanism of action of (2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
(2S)-2-[3-(thiophen-2-yl)prop-2-enamido]-3-phenylpropanoic acid: Similar structure but with a thiophene ring instead of a furan ring.
(2S)-2-[3-(pyridin-2-yl)prop-2-enamido]-3-phenylpropanoic acid: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in (2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid imparts unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs.
属性
分子式 |
C16H15NO4 |
|---|---|
分子量 |
285.29 g/mol |
IUPAC 名称 |
(2S)-2-[3-(furan-2-yl)prop-2-enoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(9-8-13-7-4-10-21-13)17-14(16(19)20)11-12-5-2-1-3-6-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m0/s1 |
InChI 键 |
QSMRHXUZHXEHBK-AWEZNQCLSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C=CC2=CC=CO2 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11745762.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11745772.png)
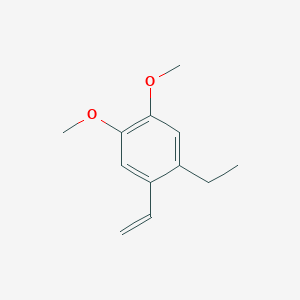

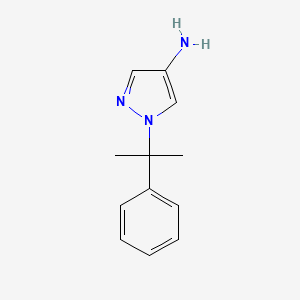
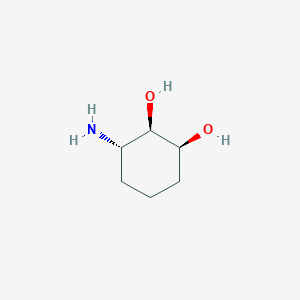
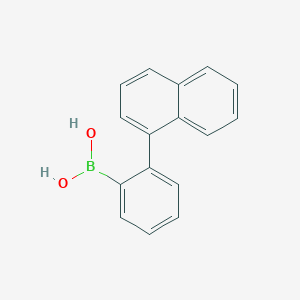
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745810.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745817.png)
![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11745820.png)
![5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B11745829.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745835.png)
